molecular formula C6H6O2 B14363796 Bicyclo[1.1.0]butane-2,4-dicarbaldehyde CAS No. 90242-00-5

Bicyclo[1.1.0]butane-2,4-dicarbaldehyde

Cat. No.: B14363796
CAS No.: 90242-00-5
M. Wt: 110.11 g/mol
InChI Key: LNHQHOHFEPAWGT-UHFFFAOYSA-N
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Description

Bicyclo[1.1.0]butane-2,4-dicarbaldehyde: is a unique and highly strained organic compound It belongs to the class of bicyclo[110]butanes, which are known for their significant strain energy due to the presence of two fused cyclopropane rings

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of bicyclo[1.1.0]butane-2,4-dicarbaldehyde typically involves the formation of the bicyclo[1.1.0]butane core followed by functionalization at the 2 and 4 positions. One common method involves the dehalogenation of 1,3-dibromocyclobutane using magnesium in tetrahydrofuran (THF) to form bicyclo[1.1.0]butane . Subsequent oxidation steps can introduce the aldehyde groups at the desired positions.

Industrial Production Methods: Industrial production of this compound is less common due to the complexity and cost of the synthesis. advancements in synthetic methodologies and the demand for strained hydrocarbons in materials science may drive future industrial interest.

Chemical Reactions Analysis

Types of Reactions: Bicyclo[1.1.0]butane-2,4-dicarbaldehyde undergoes various chemical reactions, including:

    Oxidation: The aldehyde groups can be oxidized to carboxylic acids using oxidizing agents like potassium permanganate.

    Reduction: The aldehyde groups can be reduced to primary alcohols using reducing agents such as lithium aluminum hydride.

    Substitution: The strained bicyclic core can undergo nucleophilic substitution reactions, particularly at the bridgehead carbons.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an aqueous medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products:

    Oxidation: Bicyclo[1.1.0]butane-2,4-dicarboxylic acid.

    Reduction: Bicyclo[1.1.0]butane-2,4-dimethanol.

    Substitution: Various substituted bicyclo[1.1.0]butane derivatives depending on the nucleophile used.

Mechanism of Action

The mechanism of action of bicyclo[1.1.0]butane-2,4-dicarbaldehyde is primarily driven by the release of strain energy upon reaction. The highly strained bicyclic core can undergo ring-opening reactions, leading to the formation of more stable products. This strain-release mechanism is a key factor in its reactivity and applications .

Comparison with Similar Compounds

Uniqueness: Bicyclo[1.1.0]butane-2,4-dicarbaldehyde is unique due to the presence of two aldehyde groups, which provide additional functionalization opportunities. This makes it a versatile building block for the synthesis of complex molecules and materials.

Properties

CAS No.

90242-00-5

Molecular Formula

C6H6O2

Molecular Weight

110.11 g/mol

IUPAC Name

bicyclo[1.1.0]butane-2,4-dicarbaldehyde

InChI

InChI=1S/C6H6O2/c7-1-3-5-4(2-8)6(3)5/h1-6H

InChI Key

LNHQHOHFEPAWGT-UHFFFAOYSA-N

Canonical SMILES

C(=O)C1C2C1C2C=O

Origin of Product

United States

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